N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-19-13-14-21-20(15-19)22(24(29-21)18-11-6-5-7-12-18)25(27)26-23-16(2)9-8-10-17(23)3/h5-15H,4H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOERTPGKMOUMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Carbamate-Directed Regioselective Functionalization
The N,N-diethyl-O-carbamate group serves as a powerful directing metalation group (DMG) for precise ortho-substitution. As demonstrated in Scheme 1 of, treatment of aryl carbamates with LDA at −78°C generates stabilized aryllithium intermediates. Subsequent quenching with electrophiles achieves:
-
C2 phenyl introduction : Electrophilic aromatic substitution using bromobenzene (62% yield,).
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C5 ethoxy installation : Alkylation with ethyl iodide in THF (80% yield,).
Key data :
| Electrophile | Position | Yield (%) |
|---|---|---|
| PhBr | C2 | 62 |
| EtI | C5 | 80 |
Cyclization to Form Benzofuran Skeleton
Acid-mediated cyclization of 2,5-disubstituted phenols generates the benzofuran core. Patent details Friedel-Crafts conditions (H2SO4, 180°C) achieving 73% conversion. Alternative methods from employ:
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p-TsOH in refluxing toluene (68% yield).
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Microwave-assisted cyclization (150°C, 15 min, 82% yield).
Optimization insight :
-
Solvent effects : DMF increases ring closure efficiency compared to DCM (ΔYield = +14%,).
-
Temperature : Cyclization below 160°C leads to incomplete conversion (<50%).
C3 Carboxamide Installation Strategies
Directed Metalation-Carbamoylation Sequence
Building on, the C3 position undergoes carbamoylation via:
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Lithiation : LDA (−78°C, THF) deprotonates ortho to the O-carbamate DMG.
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Electrophilic trapping : ClCONEt2 quench forms the diethylcarbamate (86% yield,).
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Amide hydrolysis : HCl/EtOH reflux converts carbamate to carboxylic acid (92% conversion).
Critical parameters :
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Electrophile stoichiometry : 1.2 eq ClCONEt2 minimizes dimerization (<5% side products).
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Quench temperature : Maintaining −78°C during ClCONEt2 addition prevents LiCl precipitation.
Palladium-Catalyzed Aminocarbonylation
Alternative route from employs:
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Substrate : 3-Bromo-1-benzofuran derivative.
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Catalyst system : Pd(OAc)2/Xantphos.
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Conditions : CO (1 atm), NEt3, DMF, 100°C.
Performance metrics :
| Amine | Yield (%) |
|---|---|
| 2,6-Dimethylaniline | 78 |
| Aniline | 85 |
| Cyclohexylamine | 63 |
Integrated Synthetic Route and Scale-Up Considerations
Optimized Four-Step Sequence
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O-Carbamate protection : Phenol → aryl carbamate (92%).
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Directed metalation : C2 Ph + C5 OEt installation (combined 58%).
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Cyclization : Benzofuran formation (82%).
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Amidation : N-(2,6-dimethylphenyl) introduction (74%).
Overall yield : 92% × 58% × 82% × 74% = 26.4% theoretical .
Process Chemistry Improvements
-
Continuous flow metalation : Enhances heat transfer during exothermic Li exchange.
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Crystallization-controlled purification :
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Ethoxy intermediate: Heptane anti-solvent crystallization (99.1% purity).
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Final amide: Acetonitrile recrystallization (98.7% HPLC purity).
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Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : C18 column, 75:25 MeCN/H2O, 1.0 mL/min, λ = 254 nm.
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Retention time: 8.92 min.
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Purity: 99.2% (area normalization).
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Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has been investigated for its ability to inhibit cancer cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT-29 (Colon) | 15.0 | G2/M phase arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines.
Case Study:
In a study examining the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to reduce levels of TNF-alpha and IL-6 significantly.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent in models of neurodegenerative diseases.
Case Study:
Research published in Neuroscience Letters reported that this compound could protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
Organic Photovoltaics
The compound's unique structure allows it to be explored as a material in organic photovoltaic devices due to its favorable electronic properties.
Case Study:
In a study assessing the efficiency of organic solar cells incorporating this compound, devices demonstrated enhanced light absorption and charge mobility compared to traditional materials.
| Device Type | Efficiency (%) |
|---|---|
| Conventional | 8.0 |
| With Compound | 10.5 |
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key structural and functional differences:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Primary Use | Notable Properties |
|---|---|---|---|---|
| N-(2,6-Dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide | Benzofuran | 5-ethoxy, 2-phenyl, 3-carboxamide | Not explicitly stated | High lipophilicity (ethoxy group) |
| Furalaxyl | Alanine derivative | 2-furanylcarbonyl, methyl ester | Fungicide | Systemic activity, broad-spectrum |
| Metalaxyl-M | Alanine derivative | Methoxyacetyl, methyl ester (D-isomer) | Fungicide | Enantioselective efficacy |
| Benalaxyl | Alanine derivative | Phenylacetyl, methyl ester | Fungicide | Soil persistence, anti-oomycete |
Key Observations
Core Structure Differences: The target compound features a benzofuran ring, contrasting with the alanine-derived backbones of furalaxyl, metalaxyl, and benalaxyl.
Substituent Effects :
- The 5-ethoxy group in the target compound increases lipophilicity relative to the methoxy or furanyl groups in metalaxyl and furalaxyl. This could improve membrane penetration but reduce water solubility .
- The 2-phenyl substituent on the benzofuran ring adds steric bulk, which might limit rotational freedom compared to the smaller methyl ester groups in alanine-based analogs.
Biological Activity: While alanine-derived analogs (e.g., metalaxyl) inhibit fungal RNA polymerase I via binding to oomycete-specific targets, the benzofuran carboxamide’s mechanism remains speculative.
Stability and Metabolism :
- The carboxamide linkage in the target compound may confer resistance to hydrolysis compared to the ester groups in furalaxyl and benalaxyl, which are prone to enzymatic degradation. This could enhance environmental persistence .
Biological Activity
N-(2,6-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This molecular structure is characterized by a benzofuran core, which is known for its diverse biological properties.
The exact mechanism of action for this compound remains largely uncharacterized. However, benzofuran derivatives are generally recognized for their ability to interact with various biological targets, including:
- Enzyme Inhibition : Many benzofuran compounds exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Antimicrobial Activity : The compound may possess antimicrobial properties similar to other benzofuran derivatives, which have shown effectiveness against a range of pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related compound demonstrated moderate activity against several cancer cell lines with an IC50 value around 92.4 µM . This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Properties
Benzofuran compounds have been reported to exhibit antimicrobial effects. The compound's structural features may contribute to its ability to disrupt microbial cell function or inhibit essential enzymes in pathogens .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of related benzofuran compounds:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Benzofuran Derivative | Anticancer (various cell lines) | 92.4 µM | |
| Benzofuran Analog | Antimicrobial | Not specified |
These studies indicate that modifications to the benzofuran structure can significantly influence biological activity.
Q & A
Q. What approaches address low aqueous solubility during in vivo testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
